molecular formula C24H41ClN2O3 B14300309 4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride CAS No. 119247-17-5

4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride

Cat. No.: B14300309
CAS No.: 119247-17-5
M. Wt: 441.0 g/mol
InChI Key: IWDADVFHDGVEPU-UHFFFAOYSA-N
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Description

4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride is a chemical compound with the molecular formula C24H41ClN2O3 and a molecular weight of 441.059 g/mol This compound is known for its unique structure, which includes a pyridinium ion core substituted with a carbamoyl group and a hexadecyloxy group

Preparation Methods

The synthesis of 4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride typically involves multiple steps, including the formation of the pyridinium ion and subsequent substitution reactions One common synthetic route involves the reaction of pyridine with a carbamoyl chloride derivative to introduce the carbamoyl groupThe final step involves the formation of the chloride salt by reacting the intermediate compound with hydrochloric acid .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: The pyridinium ion core allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chloride ion.

Scientific Research Applications

4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other nitrogen-containing heterocycles.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. It is often used in cell culture studies to investigate its effects on cell proliferation and apoptosis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials, including surfactants and polymers, due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride involves its interaction with cellular components, particularly proteins and nucleic acids. The pyridinium ion core allows the compound to interact with negatively charged biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of cell membranes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride can be compared with other similar compounds, such as:

    4-Carbamoyl-1-hexadecylpyridinium chloride: This compound has a similar structure but lacks the oxoethyl group.

    3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride: This compound contains a dinitrophenyl group instead of the hexadecyloxy group.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

119247-17-5

Molecular Formula

C24H41ClN2O3

Molecular Weight

441.0 g/mol

IUPAC Name

hexadecyl 2-(4-carbamoylpyridin-1-ium-1-yl)acetate;chloride

InChI

InChI=1S/C24H40N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-29-23(27)21-26-18-16-22(17-19-26)24(25)28;/h16-19H,2-15,20-21H2,1H3,(H-,25,28);1H

InChI Key

IWDADVFHDGVEPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C[N+]1=CC=C(C=C1)C(=O)N.[Cl-]

Origin of Product

United States

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